Differential Cytotoxic Activity Against Prostate Cancer Cell Lines
27-O-acetylwithaferin A (Compound 2) was directly compared to its synthetic homodimer (Compound 4) and other acetylated derivatives for cytotoxicity against four prostate cancer cell lines [1]. The homodimer 4 exhibited improved activity compared to 27-O-acetylwithaferin A (2) for most tested cell lines, confirming that 2 has a distinct and less potent cytotoxic profile than its dimerization product, which is a key differentiator for mechanistic studies.
| Evidence Dimension | Cytotoxic Activity |
|---|---|
| Target Compound Data | 27-O-acetylwithaferin A (Compound 2): Less active |
| Comparator Or Baseline | Withaferin A homodimer (Compound 4): Significantly more active |
| Quantified Difference | Compound 4 exhibited improved activity compared to Compound 2 for most of the tested cell lines. |
| Conditions | Four prostate cancer cell lines: LNCaP, 22Rv1, DU-145, and PC-3 |
Why This Matters
This direct head-to-head data defines the exact activity level of 27-O-acetylwithaferin A within a defined chemical series, preventing erroneous assumptions of equipotency and enabling precise selection for experiments requiring this specific activity tier.
- [1] Wijeratne, E. M. K., Xu, Y. M., Padumadasa, C., Astashkin, A. V., & Gunatilaka, A. A. L. (2024). A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27-O-Acetylwithaferin A Followed by a Diels-Alder Reaction. Journal of Natural Products, 87(3), 583–590. https://doi.org/10.1021/acs.jnatprod.3c01003 View Source
